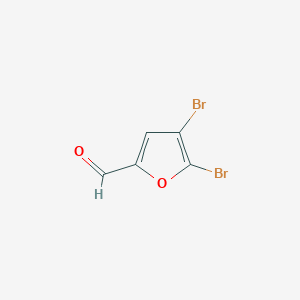

4,5-Dibromo-2-furaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHHCCZDQZBLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360170 | |

| Record name | 4,5-Dibromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-85-4 | |

| Record name | 4,5-Dibromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4,5-Dibromo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-furaldehyde, a versatile heterocyclic aldehyde of significant interest in synthetic organic chemistry and medicinal research. This document details its synthesis, physicochemical properties, and key applications, with a focus on its role as a precursor in the generation of complex molecules. Experimental protocols for its synthesis and subsequent reactions, alongside a compilation of its spectral data, are presented to support researchers in its practical application. Furthermore, this guide explores its potential biological activities, offering insights for drug discovery and development professionals.

Introduction

This compound is a halogenated derivative of 2-furaldehyde, a biomass-derived platform chemical. The introduction of two bromine atoms onto the furan ring significantly alters its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The bromine atoms serve as versatile handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide aims to be a comprehensive resource for researchers working with or considering the use of this compound in their synthetic and drug discovery endeavors. Its applications are noted in the synthesis of pharmaceuticals, agrochemicals, and as a reagent in organic chemistry.[1] The compound is also a subject of interest in anticancer research due to its potential to interact with biological targets and inhibit cancer cell growth.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂O₂ | [1] |

| Molecular Weight | 253.88 g/mol | [1] |

| Melting Point | 36-37 °C | [1] |

| Boiling Point | 276.871 °C at 760 mmHg | [1] |

| Density | 2.184 g/cm³ | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | |

| Solubility | No quantitative data found. | |

| CAS Number | 2433-85-4 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A compilation of available data is provided below.

| Technique | Data | Reference |

| ¹H NMR | Data not explicitly found in the provided search results. | |

| ¹³C NMR (CDCl₃) | Chemical shifts (ppm): 177.3 (C=O), 152.9 (C2), 123.5 (C3), 121.8 (C5), 116.9 (C4) | [2] |

| FTIR | Characteristic aldehyde C-H stretches and a strong C=O stretch are expected around 2850-2750 cm⁻¹ and 1700 cm⁻¹ respectively. Specific data for the title compound is not available in the search results. | [3] |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 252 and 254 (due to bromine isotopes). Specific data not found. |

Synthesis and Purification

The primary synthetic route to this compound involves the direct bromination of 2-furaldehyde.

Experimental Protocol: Synthesis of this compound

While a detailed, step-by-step protocol with specific quantities and yields was not found in the search results, the key reagents and general conditions have been identified. The synthesis is achieved by treating 2-furaldehyde with molecular bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride.[4][5] The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reactivity of bromine and minimize side reactions.[5][6]

General Procedure (based on available information):

-

To a solution of 2-furaldehyde in a suitable inert solvent, add aluminum trichloride at 0 °C.

-

Slowly add a solution of molecular bromine in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is stirred for a specified period.

-

The reaction is then quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the crude this compound can be achieved through standard laboratory techniques such as recrystallization or column chromatography.[7]

Recrystallization:

A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization of the pure compound.[8]

Column Chromatography:

For purification by column chromatography, a silica gel stationary phase is typically used. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of hexane and ethyl acetate, with the polarity of the eluent gradually increased to separate the desired product from impurities.[7]

Chemical Reactivity and Applications

The bromine atoms at the 4 and 5 positions of the furan ring are key to the synthetic utility of this compound. These positions are susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions.

Regioselective Suzuki Coupling

A significant application of this compound is its use in regioselective Suzuki reactions. This allows for the selective functionalization of the furan ring, leading to the synthesis of diverse derivatives. For instance, it can be used to generate macrobead-bound 4-bromo-5-alkyl-2-furaldehyde, which can be further functionalized.[4][9]

Experimental Workflow for Regioselective Suzuki Coupling:

Caption: Experimental workflow for the regioselective Suzuki coupling of this compound.

Biological Activity and Potential in Drug Discovery

While direct studies on the biological activity of this compound are limited, its role as a precursor for bioactive molecules is noteworthy. Furan derivatives are known to exhibit a wide range of pharmacological properties.[10] The potential of this compound in anticancer research has been suggested, likely due to the ability of its derivatives to interact with biological targets.[1]

Derivatives of similar brominated furan compounds have been investigated for their anticancer activities. For instance, derivatives of 5-(4-Bromophenyl)furan-2-carbaldehyde are explored for their potential to modulate signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[11]

Hypothesized Signaling Pathway Modulation:

Based on the activity of related furan derivatives, it is plausible that compounds synthesized from this compound could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by derivatives of this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward, albeit not fully detailed in the literature, synthesis from 2-furaldehyde and the strategic placement of two bromine atoms make it an attractive starting material for the construction of a wide array of functionalized furan derivatives. The ability to undergo regioselective Suzuki coupling reactions highlights its potential for creating molecular diversity. While direct evidence of its biological activity is still emerging, its role as a precursor for potentially bioactive compounds, particularly in the area of anticancer research, warrants further investigation. This guide provides a foundational understanding of this compound, and it is hoped that the compiled information will facilitate its use in advancing chemical and pharmaceutical research.

References

- 1. Cas 2433-85-4,this compound | lookchem [lookchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Aldehyde - Wikipedia [en.wikipedia.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. How To [chem.rochester.edu]

- 9. portals.broadinstitute.org [portals.broadinstitute.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

chemical structure of 4,5-dibromo-2-furancarboxaldehyde

An In-depth Technical Guide to 4,5-dibromo-2-furancarboxaldehyde

Introduction

4,5-dibromo-2-furancarboxaldehyde, also known as 4,5-dibromo-2-furaldehyde, is a halogenated heterocyclic organic compound. It is characterized by a furan ring, an aromatic five-membered ring containing one oxygen atom, substituted with two bromine atoms at the 4 and 5 positions and a formyl (carboxaldehyde) group at the 2 position.[1][2] Its unique structure, featuring reactive bromine atoms and a versatile aldehyde group, makes it a valuable intermediate and building block in various fields of chemical synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for professionals in research and drug development.

Chemical Structure and Identification

The fundamental structure of 4,5-dibromo-2-furancarboxaldehyde consists of a furan core. The aldehyde group at position C2 and the bromine atoms at C4 and C5 create a specific substitution pattern that dictates its chemical reactivity.

-

IUPAC Name: 4,5-dibromo-furan-2-carbaldehyde

-

Synonyms: this compound, 4,5-Dibromo-furan-2-carboxaldehyde[1]

-

SMILES: O=Cc1oc(Br)c(Br)c1[2]

-

InChI Key: CRHHCCZDQZBLPL-UHFFFAOYSA-N[2]

Caption: Molecular structure of 4,5-dibromo-2-furancarboxaldehyde.

Physicochemical Properties

The physical and chemical properties of 4,5-dibromo-2-furancarboxaldehyde are summarized in the table below. These properties are essential for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Reference(s) |

| Appearance | Yellowish crystal/powder | [5][6] |

| Melting Point | 36-37 °C | [1][3] |

| Boiling Point | 276.87 °C at 760 mmHg | [1] |

| 102-112 °C at 8 Torr | [3] | |

| Density | 2.184 g/cm³ | [1] |

| Flash Point | 121.25 °C | [1] |

| Vapor Pressure | 0.00468 mmHg at 25°C | [1] |

| Refractive Index | 1.617 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

4,5-dibromo-2-furancarboxaldehyde can be synthesized via the direct bromination of 2-furfural. A key experimental consideration is controlling the reaction conditions to achieve the desired dibromination at the 4 and 5 positions, as other brominated side products can form.

Synthetic Pathway Overview

The primary route involves the electrophilic substitution of 2-furfural using molecular bromine (Br₂) as the brominating agent, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[5] The reaction must be carefully controlled to prevent polymerization of the starting material, which is a common side reaction.[5]

Caption: General workflow for the synthesis of 4,5-dibromo-2-furancarboxaldehyde.

Detailed Experimental Protocol: Bromination of 2-Furfural

This protocol is based on the synthetic route described in the literature for the double bromination of 2-furfural.[5]

Materials:

-

2-furfural (freshly distilled)

-

Molecular Bromine (Br₂)

-

Aluminum Chloride (AlCl₃, anhydrous)

-

Appropriate anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

-

Reaction vessel (three-necked round-bottom flask) equipped with a dropping funnel and magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

Cooling bath (ice-water or other cryostat).

Procedure:

-

Charge the reaction vessel with the anhydrous solvent and the Lewis acid catalyst, AlCl₃.

-

Cool the mixture to 0 °C using an ice bath while stirring.

-

In a separate container, prepare a solution of molecular bromine (Br₂) in the same anhydrous solvent.

-

Slowly add the bromine solution to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Once the bromine addition is complete, begin the slow, dropwise addition of freshly distilled 2-furfural to the reaction mixture via the dropping funnel. Note: This slow addition is critical to minimize polymerization.[5]

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified period, monitoring the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by carefully adding an aqueous solution (e.g., sodium thiosulfate) to consume any excess bromine.

-

Perform a standard aqueous work-up, including separation of the organic layer, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude product can then be purified by methods such as recrystallization or column chromatography to yield pure 4,5-dibromo-2-furancarboxaldehyde.

Applications in Drug Development and Research

4,5-dibromo-2-furancarboxaldehyde is a versatile reagent with applications spanning pharmaceuticals, agrochemicals, and organic synthesis.[1]

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for further elaboration into diverse molecular scaffolds.[1]

-

Anticancer Research: The compound is a subject of interest in anticancer research. Its chemical structure may enable it to interact with biological targets in a way that inhibits the growth of cancer cells or promotes apoptosis.[1]

-

Antimicrobial and Antifungal Applications: The presence of bromine atoms is believed to contribute to its biocidal properties. It is investigated for its potential to inhibit the growth of various microorganisms and fungi, making it a candidate for new antimicrobial agents or antifungal treatments.[1]

-

Agrochemical Production: In the agrochemical industry, it is used as a precursor in the synthesis of pesticides and other crop protection agents.[1]

-

Reagent in Organic Chemistry: It is a valuable reagent for creating heterocyclic compounds, which are foundational structures in many complex and biologically active molecules.[1] The regioselective substitution of its bromine atoms (e.g., via Suzuki coupling) allows for the combinatorial synthesis of skeletally diverse small molecules.[7]

References

- 1. Cas 2433-85-4,this compound | lookchem [lookchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | 2433-85-4 [amp.chemicalbook.com]

- 4. This compound CAS#: 2433-85-4 [m.chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]

- 7. portals.broadinstitute.org [portals.broadinstitute.org]

spectroscopic data for 4,5-Dibromo-2-furaldehyde (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic characteristics of 4,5-Dibromo-2-furaldehyde is presented in this technical guide, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra in the public domain, this guide focuses on predicted data derived from established spectroscopic principles and comparison with analogous structures.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound (CAS No: 2433-85-4) are summarized below. These values are predicted based on the molecular structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show two signals corresponding to the aldehydic proton and the furan ring proton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) | Notes |

| 9.5 - 10.0 | Aldehyde proton (-CHO) | Singlet (s) | N/A | Aldehydic protons are highly deshielded and appear in this characteristic downfield region[1]. |

| 7.2 - 7.5 | Furan ring proton (H-3) | Singlet (s) | N/A | The single proton on the furan ring is expected in the aromatic region. Its exact shift is influenced by the adjacent aldehyde group and bromine atoms. Due to the absence of adjacent protons, it will appear as a singlet. |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is predicted to display five distinct signals for the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| 175 - 185 | Aldehyde carbonyl carbon (C=O) | The carbonyl carbon of an aldehyde is typically found in this downfield region[1]. |

| 150 - 155 | C2 (Carbon bearing the aldehyde group) | This carbon is deshielded due to its attachment to the electronegative oxygen of the furan ring and the carbonyl group. |

| 120 - 125 | C3 (Carbon bearing a hydrogen atom) | This carbon is expected in the aromatic/olefinic region. |

| 115 - 120 | C4 (Carbon bearing a bromine atom) | The chemical shift is influenced by the shielding effect of the bromine atom. |

| 110 - 115 | C5 (Carbon bearing a bromine atom) | Similar to C4, its chemical shift is influenced by the attached bromine. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the carbonyl and furan ring vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 2850 - 2950 | C-H stretch (aldehyde) | Medium | Characteristic C-H stretching of the aldehyde group. |

| 1680 - 1710 | C=O stretch (carbonyl) | Strong | A strong absorption in this region is indicative of a conjugated aldehyde[1]. |

| 1550 - 1600 | C=C stretch (furan ring) | Medium | Aromatic ring stretching vibrations. |

| 1000 - 1200 | C-O-C stretch (furan ring) | Strong | Characteristic stretching of the ether linkage within the furan ring. |

| 600 - 800 | C-Br stretch | Medium-Strong | Carbon-bromine bond stretching vibrations. |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

| m/z (mass-to-charge ratio) | Assignment | Notes |

| 252, 254, 256 | [M]⁺ (Molecular ion) | The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1. |

| 223, 225, 227 | [M-CHO]⁺ | Fragment corresponding to the loss of the formyl group (CHO). The 1:2:1 isotopic pattern will be retained. |

| 174, 176 | [M-Br]⁺ | Fragment resulting from the loss of one bromine atom. A 1:1 isotopic pattern is expected. |

| 95 | [M-2Br]⁺ | Fragment corresponding to the loss of both bromine atoms. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent with a known residual peak is recommended for referencing (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 128-1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Use a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with a beam of electrons (typically 70 eV).

-

ESI-MS: Infuse the sample solution directly into the ESI source.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern is crucial for identifying the presence of bromine.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to 4,5-Dibromo-2-furaldehyde: Synthesis, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-furaldehyde is a halogenated heterocyclic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, including the reactive aldehyde group and the two bromine substituents on the furan ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and key reactions of this compound. Furthermore, it details standardized experimental protocols for assessing its potential antimicrobial and anticancer activities, offering a foundation for its exploration in drug development programs.

Core Molecular and Physical Data

This compound is a solid at room temperature with the key properties summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₂Br₂O₂ | [1] |

| Molecular Weight | 253.88 g/mol | [1] |

| CAS Number | 2433-85-4 | [1] |

Synthesis and Chemical Reactivity

Synthesis of this compound

The primary synthetic route to this compound involves the direct bromination of 2-furaldehyde (furfural), a readily available bio-based chemical.[2][3]

Experimental Protocol: Synthesis via Double Bromination of 2-Furfural [2]

Materials:

-

2-Furfural

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Appropriate anhydrous solvent (e.g., carbon tetrachloride, chloroform)

-

Ice bath

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Purification apparatus (e.g., for distillation or recrystallization)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a condenser, dissolve 2-furaldehyde in an appropriate anhydrous solvent.

-

Cool the solution in an ice bath to 0°C.

-

Add aluminum chloride (AlCl₃) to the solution while stirring.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the reaction mixture. The addition should be controlled to maintain the temperature at 0°C to minimize polymerization and side reactions.[2]

-

After the addition is complete, allow the reaction mixture to stir at 0°C for a specified period to ensure complete reaction.

-

Upon completion, the reaction is quenched, typically with water or a reducing agent to remove excess bromine.

-

The organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent, to yield this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at the 4- and 5-positions of the furan ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted furan derivatives.[4]

Experimental Protocol: General Suzuki-Miyaura Coupling [5][6][7]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., dioxane/water, isopropanol/water)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a reaction vessel, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) multiple times to ensure an inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 85-90°C) and stir vigorously for the required reaction time (often 8-16 hours).

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Activity and Potential Applications

Derivatives of furan and its halogenated analogues have shown promise as antimicrobial and anticancer agents.[8] The following sections outline standard protocols for the initial in vitro evaluation of this compound.

Antimicrobial Activity Assessment

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution [9][10]

Materials:

-

This compound

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

0.5 McFarland standard

-

Positive control (bacteria without compound) and negative control (broth only)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve the desired final concentration in the wells.

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

Anticancer Activity Screening

Experimental Protocol: Cell Viability Assessment using the MTT Assay [8][11][12]

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Investigation of Apoptotic Pathways

Should initial screening indicate anticancer activity, further investigation into the mechanism of action is warranted. A study on a structurally related silylated 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative revealed an apoptotic mechanism involving the downregulation of survivin and the activation of caspase-3.[8] A similar approach can be employed to investigate the effects of this compound on apoptosis-related proteins.

Experimental Protocol: Human Apoptosis Array [8]

Materials:

-

This compound

-

Cancer cell line of interest

-

Cell lysis buffer

-

Human Apoptosis Array Kit (containing membranes with spotted capture antibodies for various apoptosis-related proteins)

-

Detection antibodies and streptavidin-HRP

-

Chemiluminescent substrate

Procedure:

-

Treat cancer cells with this compound at a concentration around its IC₅₀ value.

-

Lyse the cells and quantify the protein concentration in the lysates.

-

Incubate the cell lysates with the apoptosis array membranes to allow binding of the target proteins.

-

Wash the membranes and incubate with a cocktail of biotinylated detection antibodies.

-

Incubate with streptavidin-HRP and then with a chemiluminescent substrate.

-

Capture the signal using an appropriate imaging system and analyze the relative changes in the expression of apoptosis-related proteins compared to an untreated control.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel chemical entities for drug discovery. The methodologies outlined in this guide provide a solid framework for its synthesis, derivatization, and biological evaluation. Further research into its specific biological targets and signaling pathways will be crucial in fully elucidating its therapeutic potential.

References

- 1. This compound | 2433-85-4 [sigmaaldrich.com]

- 2. asianpubs.org [asianpubs.org]

- 3. digital.csic.es [digital.csic.es]

- 4. Yoneda Labs [yonedalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5-Dibromo-2-furaldehyde for Researchers and Drug Development Professionals

CAS Number: 2433-85-4

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-furaldehyde, a halogenated heterocyclic aldehyde of significant interest in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and explores its potential applications, particularly in anticancer research.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a furan ring substituted with two bromine atoms at the 4 and 5 positions and an aldehyde group at the 2 position. This unique substitution pattern imparts distinct reactivity and biological activity to the molecule.

| Property | Value | Reference |

| CAS Number | 2433-85-4 | [1] |

| Molecular Formula | C₅H₂Br₂O₂ | [2] |

| Molecular Weight | 253.88 g/mol | [1][2] |

| Appearance | Crystalline solid | |

| Melting Point | 36-37 °C | |

| Boiling Point | 102-112 °C (at 8 Torr) | |

| Density | 2.183 g/cm³ | |

| SMILES | O=Cc1oc(Br)c(Br)c1 | [2] |

| InChI Key | CRHHCCZDQZBLPL-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹³C NMR | A spectrum is available and can be accessed for detailed chemical shifts. | [3] |

| Dipole Moment | 2.42 D | [2] |

Note: For a complete analysis, researchers should acquire and interpret the full range of spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 2-furaldehyde. The following protocol is based on established chemical literature.[4][5]

Materials:

-

2-Furaldehyde

-

Molecular Bromine (Br₂)

-

Aluminum Trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Initial Solution: Dissolve 2-furaldehyde in dichloromethane and add it to the reaction flask.

-

Catalyst Addition: Carefully add anhydrous aluminum trichloride to the stirred solution.

-

Bromination: Slowly add a solution of molecular bromine in dichloromethane to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C throughout the addition. The dropwise addition is crucial to control the reaction and minimize the formation of byproducts.[4]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.[6]

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[7] The furan scaffold is a common motif in bioactive compounds, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8][9]

Anticancer Potential

While specific studies on the anticancer mechanism of this compound are limited, research on related furan derivatives suggests a potential role in inducing apoptosis in cancer cells.[10][11] The mechanism often involves the modulation of key signaling pathways that regulate cell survival and death.

Reactive aldehydes, in general, have been shown to induce apoptosis through the activation of death receptor pathways.[12] This can involve the translocation of adaptor proteins, activation of caspases, and crosstalk with the mitochondrial pathway.

Based on studies of similar compounds, a plausible mechanism of action for furan derivatives involves the induction of the intrinsic apoptosis pathway. This pathway is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Visualizations

To aid in the understanding of the synthesis and potential mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed intrinsic apoptosis signaling pathway for furan derivatives.

References

- 1. This compound | 2433-85-4 [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. asianpubs.org [asianpubs.org]

- 5. portals.broadinstitute.org [portals.broadinstitute.org]

- 6. physics.emu.edu.tr [physics.emu.edu.tr]

- 7. lookchem.com [lookchem.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. mdpi.com [mdpi.com]

- 12. Activation of the death receptor pathway of apoptosis by the aldehyde acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Insights of 4,5-Dibromofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromofuran-2-carbaldehyde is a halogenated heterocyclic compound belonging to the furan family. The presence of two bromine atoms and an aldehyde functional group on the furan ring makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry. Halogenated organic molecules often exhibit unique biological activities, and furan derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known physical properties of 4,5-dibromofuran-2-carbaldehyde, a plausible experimental protocol for its synthesis, and a discussion of its potential biological significance based on related compounds.

Core Physical Properties

The physical characteristics of 4,5-dibromofuran-2-carbaldehyde are essential for its handling, application in chemical reactions, and for the prediction of its behavior in biological systems. The available quantitative data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂O₂ | N/A |

| Molecular Weight | 253.88 g/mol | N/A |

| Melting Point | 36-37 °C | N/A |

| Boiling Point | 276.871 °C at 760 mmHg | N/A |

| Density | 2.184 g/cm³ | N/A |

| Solubility | Not available in the literature | N/A |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4,5-dibromofuran-2-carbaldehyde is not extensively documented, a plausible two-step synthetic route can be proposed based on established methods for the bromination of furan and its derivatives. This approach involves the initial dibromination of furan followed by formylation.

Step 1: Synthesis of 2,5-Dibromofuran

This procedure is adapted from the bromination of furan using bromine in N,N-dimethylformamide (DMF).[1]

-

Materials: Furan, Bromine, N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.0 equivalents) in DMF dropwise to the cooled furan solution over a period of 1-2 hours, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dibromofuran, which can be purified by distillation.

-

Step 2: Formylation of 2,5-Dibromofuran to yield 4,5-Dibromofuran-2-carbaldehyde

This step can be achieved via a Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings.

-

Materials: 2,5-Dibromofuran, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Water, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool a solution of DMF (3.0 equivalents) in DCM to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 2,5-dibromofuran (1.0 equivalent) in DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Extract the product with DCM, wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,5-dibromofuran-2-carbaldehyde.

-

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for 4,5-dibromofuran-2-carbaldehyde.

Caption: Proposed two-step synthesis of 4,5-dibromofuran-2-carbaldehyde.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of 4,5-dibromofuran-2-carbaldehyde are limited, the broader class of halogenated furans has garnered significant attention in medicinal chemistry. The introduction of halogen atoms into the furan ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological activity.

Furan derivatives have been reported to exhibit a wide spectrum of biological effects, including:

-

Antimicrobial Activity: Halogenated furanones, structurally related to the target molecule, have been shown to act as quorum sensing inhibitors in bacteria, thereby preventing biofilm formation and reducing virulence. This suggests that 4,5-dibromofuran-2-carbaldehyde could be investigated for similar applications.

-

Anti-inflammatory Effects: Some furan derivatives have been found to possess anti-inflammatory properties. Their mechanism of action may involve the modulation of key inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.

-

Anticancer Activity: The furan nucleus is a scaffold present in several anticancer agents. The biological activity of such compounds is often attributed to their ability to interfere with cellular processes crucial for cancer cell proliferation and survival.

Given these precedents, 4,5-dibromofuran-2-carbaldehyde represents a lead compound for further investigation into its potential therapeutic applications. The aldehyde group provides a reactive handle for the synthesis of a diverse library of derivatives, such as imines, oximes, and hydrazones, which could be screened for various biological activities.

The logical workflow for investigating the biological potential of this compound would involve:

Caption: A logical workflow for the biological evaluation of 4,5-dibromofuran-2-carbaldehyde.

References

Stability and Storage of 4,5-Dibromo-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-Dibromo-2-furaldehyde. The information presented herein is crucial for maintaining the integrity of this compound in research and development settings, particularly in the pharmaceutical industry where purity and stability are paramount. This document summarizes key physicochemical properties, outlines potential degradation pathways, and provides recommended experimental protocols for stability assessment.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are fundamental to understanding the compound's behavior and stability.

| Property | Value | Reference |

| CAS Number | 2433-85-4 | [1] |

| Molecular Formula | C₅H₂Br₂O₂ | [2] |

| Molecular Weight | 253.88 g/mol | [2] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 36-37 °C | |

| Boiling Point | 102-112 °C at 8 Torr | [3] |

| Storage Temperature | 2-8°C (Refrigerated) | [3] |

Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively available in the public domain, its structural features—a furan ring, an aldehyde group, and bromine substituents—provide insights into its potential degradation pathways. Aldehydes are known to be susceptible to oxidation, and furan rings can undergo various reactions. Brominated aromatic compounds can be sensitive to light.

Forced degradation studies on analogous compounds, such as 5-hydroxymethyl-2-furaldehyde (5-HMF), reveal common degradation patterns under various stress conditions. These studies show that 5-HMF is susceptible to degradation under hydrolytic (acidic and neutral), oxidative, thermal, and photolytic conditions, while showing relative stability in alkaline hydrolysis.[4][5] Based on this, this compound is likely to degrade through similar mechanisms.

Potential Degradation Pathways:

-

Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 4,5-dibromo-2-furoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

-

Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond, leading to debromination and the formation of various degradation products.[6][7]

-

Polymerization: Aldehydes, particularly furaldehydes, can be susceptible to polymerization, especially at elevated temperatures or in the presence of acidic or basic catalysts.

-

Hydrolysis: While the furan ring itself is relatively stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening reactions.

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its functional groups.

Caption: A diagram illustrating the potential degradation pathways of this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and the chemical nature of the compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration) | To minimize thermal degradation and potential polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation of the aldehyde group. |

| Light | Protect from light by using amber vials or storing in the dark | To prevent photodegradation and cleavage of the C-Br bonds. |

| Container | Tightly sealed, non-reactive containers (e.g., glass) | To prevent exposure to moisture and air. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong acids | To prevent vigorous reactions and degradation. |

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways. The following protocols are based on general principles outlined in ICH guidelines and studies on similar compounds.[8][9][10]

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the same solvent to a suitable concentration for analysis (e.g., 100 µg/mL).

Forced Degradation Studies

-

Acidic Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

-

Alkaline Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

-

Neutral Hydrolysis: To 1 mL of the working solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours.

-

Sample Analysis: After the specified time, cool the solutions to room temperature and neutralize the acidic and alkaline samples. Dilute with the mobile phase to the initial concentration and analyze by a stability-indicating analytical method.

-

To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

-

Sample Analysis: Dilute the sample with the mobile phase to the initial concentration and analyze immediately.

-

Place a known amount of solid this compound in a hot air oven maintained at 60°C for 48 hours.

-

Sample Analysis: After exposure, dissolve a known weight of the stressed solid in the solvent to obtain a concentration equivalent to the working solution and analyze.

-

Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.

-

Sample Analysis: Analyze the exposed and control samples by a stability-indicating method.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate this compound from its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification and characterization of the degradants.

The following diagram outlines a general workflow for conducting a forced degradation study.

Caption: A workflow diagram for conducting forced degradation studies on this compound.

Conclusion

Maintaining the stability of this compound is critical for its effective use in research and pharmaceutical development. Based on its chemical structure and data from analogous compounds, it is recommended to store this compound under refrigerated, inert, and dark conditions. The aldehyde functionality is susceptible to oxidation, and the brominated furan ring may be prone to photodegradation. A thorough understanding of its stability profile through forced degradation studies is essential for developing robust formulations and ensuring the quality and safety of any resulting products. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of this compound.

References

- 1. This compound CAS#: 2433-85-4 [m.chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Dibrominated Furans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibrominated furans are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules with potential applications in pharmaceuticals and materials science. Their utility stems from the presence of two bromine atoms, which can be selectively functionalized, and the inherent reactivity of the furan ring towards electrophilic aromatic substitution (EAS). This guide provides a comprehensive overview of electrophilic aromatic substitution reactions on various dibrominated furan isomers, focusing on regioselectivity, reaction protocols, and quantitative data.

Furan itself is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution more readily than benzene. The oxygen atom in the ring donates electron density, activating the system towards electrophiles. Substitution typically occurs preferentially at the C2 and C5 positions (α-positions) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance.

The introduction of two bromine atoms to the furan ring significantly influences its reactivity and the regioselectivity of subsequent electrophilic substitution reactions. Bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing due to the resonance donation of their lone pairs. The interplay of these electronic effects, along with steric hindrance, dictates the position of electrophilic attack on dibrominated furans.

This guide will delve into the electrophilic aromatic substitution of the four main isomers of dibrominated furan: 2,5-dibromofuran, 2,3-dibromofuran, 3,4-dibromofuran, and 2,4-dibromofuran.

Synthesis of Dibrominated Furans

The availability of specific dibromofuran isomers is crucial for their use in further synthetic transformations.

2,5-Dibromofuran

2,5-Dibromofuran can be synthesized by the direct bromination of furan.

Experimental Protocol: Synthesis of 2,5-Dibromofuran [1]

| Reagent | Molar Equiv. | Amount |

| Furan | 1.0 | (as required) |

| Bromine | 2.0 | (as required) |

| N,N-Dimethylformamide (DMF) | - | Solvent |

Procedure:

-

Dissolve furan in N,N-dimethylformamide (DMF).

-

Add two molar equivalents of bromine to the solution.

-

The reaction proceeds to yield 2,5-dibromofuran.

Note: The original source does not provide specific quantities, temperatures, or reaction times. These would need to be optimized for a specific scale.

2,3-Dibromofuran

A common method for the synthesis of 2,3-dibromofuran involves the bromination of an ester of furoic acid, followed by saponification and decarboxylation.[2]

Experimental Protocol: Synthesis of 2,3-Dibromofuran [2]

| Reagent | Molar Equiv. | Amount |

| Methyl Furoate | 1.0 | (as required) |

| Bromine | excess | (as required) |

| Chlorinated organic solvent | - | Solvent |

| Base (for saponification) | - | (as required) |

| Acid (for decarboxylation) | - | (as required) |

Procedure:

-

Brominate methyl furoate with an excess of bromine in a chlorinated organic solvent. This yields a mixture of brominated esters, with methyl 4,5-dibromo-2-furoate as a major component.[2]

-

Saponify the resulting ester mixture.

-

Decarboxylate the formed brominated furoic acids to yield a mixture of brominated furans.

-

Separate 2,3-dibromofuran from other isomers like 2-bromofuran and 2,3,4-tribromofuran by distillation.[2]

3,4-Dibromofuran

3,4-Dibromofuran can be synthesized from trans-2,3-dibromo-2-butene-1,4-diol.[3]

Experimental Protocol: Synthesis of 3,4-Dibromofuran [3]

| Reagent | Molar Equiv. | Amount |

| trans-2,3-Dibromo-2-butene-1,4-diol | 1.0 | (as required) |

| Potassium dichromate | (as required) | |

| Sulfuric acid | (as required) | |

| Hexane | - | Solvent |

| Water | - | Solvent |

Procedure:

-

React trans-2,3-dibromo-2-butene-1,4-diol with potassium dichromate and sulfuric acid in a biphasic system of hexane and water.

-

Heat the reaction mixture at 85°C for 6 hours.

-

The reaction yields 3,4-dibromofuran.

2,4-Dibromofuran

A general method for the synthesis of 2,4-dibromofuran involves the electrophilic bromination of furan, though specific high-yield protocols are not widely documented.[4]

Electrophilic Aromatic Substitution Reactions

The following sections detail key electrophilic aromatic substitution reactions on dibrominated furans. Due to the deactivating nature of the bromine atoms, harsher reaction conditions may be required compared to unsubstituted furan.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

General Experimental Protocol: Vilsmeier-Haack Formylation [5]

| Reagent | Molar Equiv. | Amount |

| Dibromofuran | 1.0 | (as required) |

| Phosphorus oxychloride (POCl₃) | 1.2 | (as required) |

| N,N-Dimethylformamide (DMF) | 3.0 | (as required) |

| Dichloromethane (DCM), anhydrous | - | Solvent |

| Saturated sodium bicarbonate solution | - | For workup |

| Brine | - | For workup |

| Anhydrous magnesium sulfate | - | For drying |

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF to anhydrous DCM and cool to 0°C.

-

Slowly add POCl₃ dropwise and stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add a solution of the dibromofuran in anhydrous DCM dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction to 0°C and quench with saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Regioselectivity:

-

2,5-Dibromofuran: The only available positions are C3 and C4. Due to the deactivating nature of the bromine atoms, the reaction is expected to be sluggish. The formyl group is predicted to substitute at the C3 (or C4) position.

-

2,3-Dibromofuran: The available positions are C4 and C5. The C5 position is α to the oxygen and less sterically hindered than the C4 position, which is flanked by two bromine atoms. Therefore, formylation is expected to occur preferentially at the C5 position.

-

3,4-Dibromofuran: The available positions are C2 and C5 (both α-positions). These positions are electronically favored for electrophilic attack on the furan ring. Substitution is expected to occur at either C2 or C5.

-

2,4-Dibromofuran: The available positions are C3 and C5. The C5 position (α-position) is generally more reactive in furan. Therefore, formylation is expected to occur preferentially at the C5 position.

Logical Diagram for Vilsmeier-Haack Reaction:

References

The Duality of Reactivity: An In-depth Technical Guide to the Furan Ring in 4,5-Dibromo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-furaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by the distinct reactivity of its furan core and the appended functional groups. The furan ring is substituted with two bromine atoms at the C4 and C5 positions and an electron-withdrawing aldehyde group at the C2 position. This substitution pattern creates a unique electronic environment that governs the molecule's behavior in various chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of the furan ring in this compound, focusing on palladium-catalyzed cross-coupling reactions, the reactivity of the aldehyde moiety, and the propensity of the furan ring towards electrophilic and nucleophilic substitution. Detailed experimental protocols for key transformations and quantitative data are provided to facilitate its application in research and development.

Introduction

The furan scaffold is a privileged motif in numerous biologically active compounds and functional materials. The introduction of bromine atoms onto the furan ring, as seen in this compound, provides valuable synthetic handles for the construction of more complex molecular architectures through cross-coupling reactions. The presence of the aldehyde group further enhances its synthetic versatility, allowing for a wide range of derivatizations. Understanding the interplay of these functional groups and their influence on the reactivity of the furan core is paramount for its effective utilization in synthetic endeavors.

Reactivity of the Bromine Substituents: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C4 and C5 positions are the most reactive sites for the construction of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. Notably, a distinct regioselectivity is often observed, with the bromine at the C5 position exhibiting higher reactivity than the one at the C4 position. This is attributed to the electronic influence of the adjacent oxygen atom and the C2-aldehyde group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-furan structures. In the case of this compound, regioselective monocoupling at the C5 position can be achieved under carefully controlled conditions. Subsequent coupling at the C4 position can then be performed, allowing for the synthesis of unsymmetrically substituted furans.

Table 1: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 4-Bromo-5-phenyl-2-furaldehyde | Not specified |

| Arylboronic acids | PdCl₂(dppf) | Various | Various | Various | Various | 4-Bromo-5-aryl-2-furaldehyde | Not specified |

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C5-Position

-

To a solution of this compound (1.0 eq) in a mixture of dioxane and water (4:1) is added the arylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).

-

The mixture is degassed with argon or nitrogen for 15-20 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the mixture is heated to 90 °C under an inert atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-bromo-5-aryl-2-furaldehyde.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or for their electronic properties in functional materials. Similar to the Suzuki coupling, the C5-bromo position is generally more reactive.

Table 2: Sonogashira Coupling of this compound

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Terminal Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 50 | 2-12 | 4-Bromo-5-alkynyl-2-furaldehyde | Varies |

Experimental Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous and degassed tetrahydrofuran (THF) is added triethylamine (2.5 eq).

-

The solution is further degassed with argon for 15 minutes.

-

Copper(I) iodide (0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are then added.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) under an argon atmosphere until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Stille Coupling

The Stille coupling offers another avenue for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.

Table 3: Stille Coupling of this compound

| Coupling Partner | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Organostannanes | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 90-110 | 12-16 | 4-Bromo-5-substituted-2-furaldehyde | Varies |

Experimental Protocol: Stille Coupling

-

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 eq), the organostannane reagent (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and tri(o-tolyl)phosphine (0.08 eq) are dissolved in anhydrous and degassed toluene.

-

The reaction mixture is heated to 110 °C and stirred for 12-24 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

After cooling to room temperature, the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica gel to yield the desired product.

Reactivity of the Aldehyde Group

The aldehyde functionality at the C2 position is a versatile handle for a variety of chemical transformations, including nucleophilic additions and oxidations/reductions.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can be converted to the corresponding vinylfuran derivatives, which are useful intermediates in organic synthesis.

Experimental Protocol: Wittig Reaction

-

To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, a strong base such as n-butyllithium or sodium hydride is added dropwise to generate the ylide.

-

The resulting colored solution of the ylide is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Grignard Reaction

Grignard reagents add to the aldehyde group to form secondary alcohols. This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C2-position.

Experimental Protocol: Grignard Reaction

-

A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a solution of the Grignard reagent (1.2 eq) at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 1-3 hours.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting secondary alcohol is purified by column chromatography.

Cannizzaro Reaction

Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1] The commercial conversion of furfural to furfuryl alcohol and 2-furoic acid is an example of this reaction's utility.[1]

Experimental Protocol: Cannizzaro Reaction

-

This compound is treated with a concentrated solution of a strong base, such as potassium hydroxide.

-

The mixture is stirred at room temperature or gently heated.

-

Upon completion, the reaction mixture is acidified.

-

The products, 4,5-dibromo-2-furylmethanol and 4,5-dibromo-2-furoic acid, are separated and purified by standard techniques such as extraction and crystallization.

Reactivity of the Furan Ring

Electrophilic Aromatic Substitution

The furan ring is inherently an electron-rich aromatic system and typically undergoes electrophilic aromatic substitution readily. However, in this compound, the presence of three electron-withdrawing groups (two bromines and one aldehyde) significantly deactivates the ring towards electrophilic attack.[2][3] The remaining C3-position is the only available site for substitution, but the deactivation is generally strong enough to make such reactions challenging under standard electrophilic substitution conditions.

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the furan ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNA r). The bromine atoms, particularly the one at the C5 position, can be displaced by strong nucleophiles. The presence of the electron-withdrawing aldehyde group ortho and para to the bromine atoms facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.[4][5]

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Reactivity of the aldehyde group.

Caption: Electronic effects on the furan ring.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its reactivity is characterized by a dichotomy: the bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, with a pronounced regioselectivity for the C5 position, while the aldehyde group offers a gateway to a plethora of classical organic transformations. Conversely, the furan ring itself is deactivated towards electrophilic substitution due to the presence of electron-withdrawing groups, but this same electronic feature renders it susceptible to nucleophilic aromatic substitution. A thorough understanding of this nuanced reactivity is crucial for leveraging the full synthetic potential of this versatile molecule in the development of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4,5-Dibromo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling reaction of 4,5-Dibromo-2-furaldehyde. This protocol is designed to facilitate the synthesis of 5-aryl-4-bromo-2-furaldehydes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions on analogous heterocyclic systems, providing a robust starting point for researchers.

Introduction